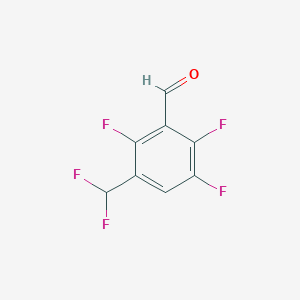

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde

Description

Properties

IUPAC Name |

3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVDFADVKNXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde core. One common method is the difluoromethylation of a trifluorobenzaldehyde precursor. This can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: 3-(Difluoromethyl)-2,5,6-trifluorobenzoic acid.

Reduction: 3-(Difluoromethyl)-2,5,6-trifluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The unique electronic properties of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde enhance its potential as a building block in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and altered lipophilicity, which can lead to enhanced biological activity and reduced toxicity .

- Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can stabilize transition states during reactions, potentially leading to significant biological effects.

Material Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit unique thermal and chemical resistance properties. These materials are valuable in industries requiring durable coatings and high-performance materials .

- Organic Electronics : Due to its electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The research highlighted that compounds derived from this aldehyde exhibited significant cytotoxicity against various cancer cell lines compared to non-fluorinated analogs. The enhanced activity was attributed to improved binding affinity to specific targets due to the fluorine substituents.

Case Study 2: Material Development

In a collaborative research project focused on developing high-performance coatings, researchers incorporated this compound into polymer formulations. The resulting materials demonstrated superior resistance to solvents and thermal degradation compared to traditional coatings. This application showcases the compound's utility in enhancing material properties through strategic chemical modifications .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is largely dependent on its chemical structure. The presence of multiple fluorine atoms can enhance its binding affinity to various molecular targets, such as enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the physical properties and substituent patterns of 3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde with analogous fluorinated benzaldehydes:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 2303565-62-8 | C₈H₃F₅O | 228.10 | N/A | N/A | -CF₂H (3), -F (2,5,6) |

| 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde | 1178297-54-5 | C₁₄H₁₁FO₂ | 230.23 | 1.183 | 343.7 | -OCH₃ (6'), -F (3') |

| 2,6-Difluoro-3-(methylthio)benzaldehyde | 1428234-72-3 | C₈H₆F₂OS | 202.20 | N/A | N/A | -SCH₃ (3), -F (2,6) |

| 5-(Difluoromethyl)thiophene-2-carbaldehyde | 153026-81-4 | C₆H₅F₂OS | 178.17 | N/A | N/A | -CF₂H (5), thiophene backbone |

Key Observations :

- The target compound has the highest fluorine content among the listed analogs, contributing to its low molar mass (228.10 g/mol) despite multiple substituents.

- 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde has a bulkier biphenyl structure with a methoxy group, leading to higher molar mass (230.23 g/mol) and predicted boiling point (343.7°C) .

- Methylthio (-SCH₃) substituents (e.g., in 2,6-Difluoro-3-(methylthio)benzaldehyde) introduce sulfur, which may increase polarizability but reduce metabolic stability compared to fluorine .

Bioactivity and Pharmacological Potential

Fluorine’s role in enhancing drug-like properties is well-documented :

- Lipophilicity and Bioavailability: The target compound’s high fluorine content increases lipophilicity (logP), improving membrane permeability.

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes the target compound more stable than sulfur-containing analogs (e.g., methylthio derivatives) .

- Target Binding : The trifluorinated ring may engage in unique van der Waals or dipole interactions with proteins, similar to 3-(trifluoromethyl)benzaldehyde derivatives used in life sciences .

Biological Activity

3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H3F5O. Its unique structure, characterized by both difluoromethyl and trifluoromethyl substituents, imparts distinct electronic properties that influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 210.10 g/mol

- Structure : Contains multiple fluorine atoms which alter its lipophilicity and metabolic stability.

Fluorinated compounds like this compound often exhibit unique biological activities due to their electronic properties. The presence of fluorine enhances the compound's interaction with biological targets such as enzymes and receptors. This can lead to significant biological effects, including:

- Inhibition of Enzymatic Activity : Fluorinated compounds can stabilize transition states or intermediates in enzymatic reactions.

- Modulation of Receptor Binding : The electronic characteristics of fluorinated groups can enhance binding affinity to specific receptors.

Antimicrobial and Antiviral Properties

Research indicates that this compound may possess antimicrobial and antiviral properties. Similar fluorinated compounds have shown efficacy against various pathogens due to their ability to disrupt cellular processes.

Case Studies

- Antimalarial Activity : In a study focused on DHODH inhibitors for malaria treatment, compounds structurally similar to this compound demonstrated potent activity against Plasmodium falciparum with IC50 values below 0.03 μM . This suggests potential applications in malaria prophylaxis and treatment.

- Cancer Research : Fluorinated compounds have been investigated for their ability to induce apoptosis in cancer cells. The unique electronic properties of this compound may enhance its effectiveness as a chemotherapeutic agent by targeting specific pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H3F5O | Contains both difluoromethyl and trifluoromethyl groups |

| 4-(Trifluoromethyl)benzaldehyde | C8H4F3O | Only trifluoromethyl substitution |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | C8H4F4O | One additional fluorine atom |

| 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | Lacks difluoromethyl group |

Applications in Medicinal Chemistry

Due to its unique properties, this compound is being explored for potential applications in drug development. Its enhanced metabolic stability and lipophilicity make it a candidate for designing pharmaceuticals with improved efficacy and reduced toxicity.

Future Research Directions

Further studies are needed to elucidate the specific biological targets and mechanisms of action of this compound. Investigating its interactions at the molecular level will provide insights into its therapeutic potential across various diseases.

Q & A

Q. What are the primary synthetic routes for 3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde, and how do reaction conditions influence yield?

A common method involves halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, trifluoromethylation of a benzaldehyde precursor can be achieved under anhydrous conditions with a base (e.g., K₂CO₃) and refluxing in polar aprotic solvents like DMF. Optimization of stoichiometry (e.g., excess fluorinating agent) and temperature control (60–100°C) are critical to minimize side products like defluorination or over-fluorination .

Q. Which purification techniques are most effective for isolating high-purity this compound?

Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For large-scale purification, continuous flow reactors paired with fractional distillation improve efficiency. Recrystallization using ethanol/water mixtures (1:3 ratio) enhances crystallinity, while HPLC with C18 columns resolves trace impurities (<0.5% by area) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The aldehyde proton typically appears at δ 9.8–10.2 ppm.

- ¹⁹F NMR : Distinct signals for difluoromethyl (-CF₂H, δ -120 to -125 ppm) and aromatic fluorines (δ -110 to -115 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error.

- X-ray crystallography : Resolve stereoelectronic effects of fluorine substitution .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in drug-design contexts?

Fluorine’s strong electronegativity reduces electron density at the benzaldehyde core, enhancing electrophilicity for nucleophilic aromatic substitution. The difluoromethyl group (-CF₂H) increases lipophilicity (logP +0.5–0.7) and metabolic stability by blocking cytochrome P450 oxidation. Steric hindrance from 2,5,6-trifluoro substitution directs regioselectivity in cross-coupling reactions .

Q. What strategies mitigate contradictory data in reactivity studies of this compound under varying catalytic systems?

- Controlled experiments : Compare Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts in Suzuki-Miyaura couplings.

- Computational validation : Use DFT (B3LYP/6-31G*) to model transition states and identify steric clashes from fluorine substituents.

- In situ monitoring : Employ Raman spectroscopy to track intermediate formation during reactions .

Q. How can computational modeling predict the metabolic stability of derivatives of this compound?

Molecular dynamics simulations (e.g., AMBER or GROMACS) model interactions with CYP450 enzymes. Docking studies (AutoDock Vina) assess binding affinities to active sites, while QSAR models correlate fluorine substitution patterns with half-life (t₁/₂) in hepatic microsomes .

Q. What are the stability limitations of this compound under acidic or basic conditions?

- Acidic conditions (pH <3) : The aldehyde group undergoes hydration, forming geminal diol.

- Basic conditions (pH >10) : Base-induced elimination may generate benzoic acid derivatives. Stabilize by storing in inert atmospheres (N₂/Ar) at –20°C and avoiding prolonged exposure to protic solvents .

Q. How do stereoelectronic effects of fluorine substitution impact π-π stacking interactions in crystal structures?

Fluorine’s σ-hole effect strengthens C–F···π interactions (2.8–3.2 Å distances), influencing crystal packing. Compare with non-fluorinated analogs using Hirshfeld surface analysis to quantify interaction contributions .

Q. What comparative insights arise from studying analogs like 2,4,6-trifluoro-3,5-dimethylbenzaldehyde?

Methyl groups increase steric bulk, reducing reactivity in nucleophilic substitutions but improving thermal stability (TGA decomposition at 220°C vs. 180°C for the parent compound). Fluorine’s para-directing effect shifts regioselectivity in electrophilic attacks .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Meta-analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., ATP-based cell viability).

- Batch variability testing : Compare purity (>98% by HPLC) and synthetic batches for trace metal contaminants (ICP-MS).

- Biological replicates : Use ≥3 independent experiments with positive/negative controls to validate dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.